molecular formula C16H21NO4 B1651524 trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate CAS No. 1269755-57-8

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

Cat. No. B1651524
CAS RN: 1269755-57-8
M. Wt: 291.34
InChI Key: IJRRKWFHSQQJIY-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 . The compound is also known by other names such as “O1-benzyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate” and "1-benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-12-8-9-14 (15 (18)20-2)10-17 (12)16 (19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 . This code provides a specific string of characters that represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 397.0±42.0 °C . Its predicted density is 1.149±0.06 g/cm3 . The predicted pKa value is -2.47±0.60 .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate and its derivatives is central to research aimed at developing novel compounds with potential pharmacological activities. For example, D’hooghe et al. (2008) describe the synthesis of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones and their transformation into trans- and cis-2-arylpiperidine-3-carboxylates. This process involves several steps including treatment with hydrogen chloride and triethylamine, leading to the formation of trans-1-alkyl-2-arylpiperidine-3-carboxylates, which can be further converted into piperidine-1,3-dicarboxylates (D’hooghe, Dejaegher, & Kimpe, 2008).

Potential Pharmacological Applications

Substituted trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides and their acylated derivatives have been synthesized by Burdzhiev and Stanoeva (2010), sharing a common moiety with known substance P (SP) antagonists. This suggests that these compounds might exhibit similar pharmacological activities, highlighting their potential use in drug development (Burdzhiev & Stanoeva, 2010).

Catalysis and Stereochemistry

Research into catalysis and stereochemistry often involves compounds related to trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate. For instance, asymmetric synthesis techniques have been applied to chiral cis- and trans-3-alkyl-4-aminopiperidines, serving as precursors for anilidopiperidine analgesics. This involves diastereoselective synthesis and determination of preferred conformation, absolute configuration, and stereochemical properties, which are critical for the development of analgesic drugs with specific activities (Grishina et al., 2012).

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S,6S)-6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRKWFHSQQJIY-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123066
Record name 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

CAS RN

1269755-57-8
Record name 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269755-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.